4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is an organic compound classified within the pyrazole family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the 4-nitrophenyl and phenyl substituents imparts distinctive chemical and physical properties, making this compound relevant in various scientific fields, including medicinal chemistry and materials science. This compound has the chemical identifier CAS Number: 114474-27-0 and is noted for its potential biological activities, including antimicrobial and anticancer properties.
The compound is synthesized primarily from 4-nitrophenylhydrazine, which reacts with chalcones or α,β-unsaturated ketones under basic conditions. Pyrazoles are recognized for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The classification of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole falls under the category of heterocyclic compounds, specifically as a substituted pyrazole derivative .
The synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by cyclization to form the pyrazole structure. The reaction's efficiency can be influenced by factors such as temperature, solvent choice, and concentration of reactants .
The molecular structure of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole can be represented as follows:
The structure features a pyrazole ring with a nitro group at one para position and a phenyl group at another position. The arrangement contributes to its unique reactivity and biological profile.
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole participates in several notable chemical reactions:
Each reaction pathway may require specific conditions (e.g., temperature, solvent) and reagents that dictate the selectivity and yield of the desired products.
The mechanism of action for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole varies based on its application:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its structure and purity during synthesis .
4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole has several significant applications:
The versatility of this compound underscores its importance across multiple scientific disciplines, making it a subject of ongoing research and application development.
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. These five-membered heterocycles contain two adjacent nitrogen atoms that enable diverse chemical modifications, facilitating targeted interactions with biological macromolecules. The incorporation of nitrophenyl substituents significantly enhances the electronic properties and binding characteristics of pyrazole cores, enabling precise modulation of drug-receptor interactions. Among these derivatives, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole emerges as a structurally optimized compound with distinctive physicochemical properties that bridge traditional heterocyclic chemistry and contemporary drug design paradigms. Its balanced electron distribution and planar configuration create a versatile platform for developing targeted therapeutics against various pathological conditions, positioning it as a critical structural motif in modern pharmaceutical research [5] [9].
The medicinal application of pyrazole-containing compounds has undergone remarkable transformation since the initial discovery of the pyrazole nucleus in 1883. Early developments focused on simple analogs like antipyrine (phenazone), introduced in 1887 as one of the first synthetic analgesics and antipyretics. The latter half of the 20th century witnessed strategic molecular refinements that enhanced target specificity, exemplified by the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (1949) which featured dual phenyl substitutions. This evolutionary trajectory accelerated dramatically post-2000 with the rational incorporation of electron-withdrawing groups, particularly nitrophenyl moieties, to optimize pharmacokinetic properties and binding affinities [5] [9].
The period from 2010-2023 represents a golden era for pyrazole-based pharmaceuticals, with over 15 novel therapeutics receiving FDA approval. Notable breakthroughs include the 2023 approval of pirtobrutinib for ibrutinib-resistant mantle cell lymphoma and zavegepant for migraine treatment. These agents exemplify how strategic substitution patterns, particularly at the N1 and C4 positions, confer enhanced biological activity. The historical progression demonstrates a clear trend toward increased structural complexity and target sophistication, with 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole derivatives emerging as key intermediates in synthesizing advanced therapeutic candidates across multiple disease domains [5].
Table 1: Historical Milestones in Pyrazole-Based Drug Development
Time Period | Key Developments | Representative Agents | Therapeutic Significance |
---|---|---|---|
1883-1950 | Discovery of simple pyrazole analgesics | Antipyrine, Phenylbutazone | First synthetic fever reducers and pain relievers |
1960-1990 | NSAIDs and psychotropics | Celecoxib, Rimonabant | Targeted inflammation and metabolic disorders |
2000-2010 | Kinase inhibitors in oncology | Crizotinib | ALK/ROS1 inhibition in lung cancer |
2011-2023 | Precision oncology and specialty therapeutics | Pirtobrutinib (2023), Zavegepant (2023) | Drug-resistant cancers and neurological disorders |
The strategic incorporation of the 4-nitrophenyl group at the C4 position of the pyrazole ring induces profound electronic and steric effects that significantly enhance drug-receptor interactions. The nitro (-NO₂) group functions as a powerful electron-withdrawing substituent, characterized by a Hammett constant (σ) of +0.78, which dramatically reduces electron density at the pyrazole C4 carbon. This electronic redistribution creates a molecular recognition element that facilitates specific binding interactions with hydrophobic enzyme pockets through π-π stacking with phenylalanine residues. Additionally, the significant dipole moment (≈4.0 D) generated by the nitro group enhances solubility parameters and influences crystalline packing patterns, as confirmed by single-crystal X-ray diffraction studies of related analogs [2] [6].
Biological evaluations demonstrate that the 4-nitrophenyl modification substantially enhances pharmacological potency across multiple therapeutic domains. In anticancer applications, derivatives featuring this moiety exhibit up to 15-fold increases in cytotoxic activity against colorectal RKO carcinoma cells compared to non-nitrated analogs, with IC₅₀ values reaching 9.9 μM. The mechanism involves enhanced interaction with oncogenic kinases through hydrogen bonding between the nitro oxygen and kinase hinge region residues. Similarly, in antioxidant applications, 4-nitrophenylpyrazole derivatives demonstrate exceptional radical scavenging capabilities in DPPH assays (IC₅₀ = 6.2 μM), outperforming ascorbic acid controls. This activity arises from the nitro group's ability to stabilize radical intermediates through resonance delocalization across the phenyl ring [4] [6].
Table 2: Electronic and Bioactivity Influence of Pyrazole C4 Substituents
C4 Substituent | Hammett Constant (σ) | Effect on Log P | Anticancer IC₅₀ (RKO cells) | DPPH Radical Scavenging IC₅₀ |
---|---|---|---|---|
4-Nitrophenyl | +0.78 | +0.9 | 9.9 ± 1.1 μM | 6.2 ± 0.6 μM |
Phenyl | 0 | 0 (reference) | >100 μM | 20.9 ± 1.8 μM |
4-Hydroxyphenyl | -0.37 | -0.7 | 46.3 ± 3.2 μM | 8.4 ± 0.9 μM |
4-Methoxyphenyl | -0.27 | -0.3 | 78.5 ± 4.1 μM | 12.7 ± 1.2 μM |
This structurally optimized pyrazole derivative serves as a versatile synthon for generating complex therapeutic candidates through regioselective transformations. Its synthetic accessibility via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyls enables efficient gram-scale production. The compound's crystalline nature facilitates purification and characterization, with distinctive spectroscopic signatures including a diagnostic ¹H NMR signal at δ 8.25-8.30 ppm for nitrophenyl protons and carbonyl stretching frequency at 1670 cm⁻¹ in IR spectroscopy when further functionalized. These properties make it an ideal starting material for generating targeted libraries for high-throughput screening [2] [8].
In anticancer development, the compound's planar architecture enables intercalation-like interactions with DNA and inhibition of topoisomerase II, as demonstrated in RKO colorectal carcinoma models. Molecular modifications at the N1 position with electron-donating groups significantly enhance p53-mediated apoptosis activation, with Western blot analyses showing 3.5-fold increased p21 expression in treated cancer cells. For antimicrobial applications, conversion to Schiff base derivatives yields compounds with potent bacteriostatic activity against Bacillus cereus (inhibition zone: 7.5 ± 0.6 mm), achieved through disruption of bacterial cell wall biosynthesis [2] [3] [6].
The compound's structural features enable rational drug design through computational modeling approaches. Density Functional Theory (DFT) studies reveal a HOMO-LUMO energy gap of ≈3.8 eV, indicating favorable electron transfer properties for redox-based mechanisms. Molecular electrostatic potential (MEP) mapping shows pronounced electron-deficient regions around the nitrophenyl group that complement electron-rich enzyme active sites. These computational insights guide targeted structural refinements to optimize binding interactions with biological targets such as 15-lipoxygenase, where derivatives show promising inhibition (IC₅₀ = 8.3 μM) for managing oxidative stress-related pathologies [4] [6].
Table 3: Synthetic Methodologies and Biological Applications of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole Derivatives
Transformation | Reaction Conditions | Key Products | Therapeutic Applications |
---|---|---|---|
Cyclocondensation | Hydrazine + enolizable diketone, EtOH, 70°C, 6h | Core pyrazole scaffold | Synthetic intermediate for kinase inhibitors |
Vilsmeier-Haack formylation | DMF/POCl₃, 0°C→70°C, 7h | 4-Formyl derivatives | Anticancer Schiff base precursors |
Esterification | Alcohols, acid catalyst, reflux | Pyrazole-4-carboxylates | Antioxidant agents (DPPH IC₅₀: 10-25μM) |
Schiff base formation | Aromatic amines, ethanol, rt | Iminopyrazole derivatives | Antibacterial agents (B. cereus inhibition: 7.5mm zone) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7